Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phlorizin chalcone is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 4, 4' and 6 and a beta-D-glucopyranosyloxy group at position 2' respectively. It has a role as a plant metabolite and an antioxidant. It is a member of chalcones, a member of resorcinols, a beta-D-glucoside and a monosaccharide derivative. It derives from a trans-chalcone.
Isosorbide is a 1,4:3,6-dianhydrohexitol that can be derived from glucose. It has been used in the synthesis of the nitric oxide (NO) donors isosorbide mono- and dinitrate, which have vasodilatory activity. Isosorbide has also been used as a monomer or building block in the synthesis of various polymers and functional materials, respectively. Isosorbide is an organic nitrate with vasodilator activity. Isosorbide relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition isosorbide relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. Isosorbide is an organic molecular entity. Isosorbide is an organic nitrate with vasodilatory properties on both arteries and veins.
Isosorbide dinitrate is an organic nitrate ester and nitric oxide (NO) donor in the same class as nitroglycerin. It induces vasodilation with IC50 values of 0.56 and 1.82 µM for isolated precontracted rabbit femoral vein and artery, respectively. Isosorbide dinitrate increases oxygenation of tumor tissue in vivo in a mouse xenograft model. It also inhibits platelet aggregation in vitro and in vivo at concentrations in the micromolar range. Formulations containing isosorbide dinitrate have been used for the treatment of angina pectoris. Coronary vasodilator. Isosorbide Dinitrate is the dinitrate salt form of isosorbide, an organic nitrate with vasodilator activity. Isosorbide dinitrate relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, isosorbide dinitrate relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05) Isosorbide dinitrate, also known as isoket or isordil, belongs to the class of organic compounds known as isosorbides. These are organic polycyclic compounds containing an isosorbide(1, 4-Dianhydrosorbitol) moiety, which consists of two -oxolan-3-ol rings. Isosorbide dinitrate is a drug which is used for the prevention of angina pectoris due to coronary artery disease. Isosorbide dinitrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Isosorbide dinitrate has been detected in multiple biofluids, such as urine and blood. Within the cell, isosorbide dinitrate is primarily located in the membrane (predicted from logP). Isosorbide dinitrate is a nitrate ester and a glucitol derivative. It has a role as a vasodilator agent and a nitric oxide donor.
KRP-203 is a selective Sphingosine-1-phosphate receptor agonist that has been shown to reduce peripheral lymphocyte infiltration and to prolong survival in rat transplant models. Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite involved in many critical cellular processes including proliferation, survival, and migration, as well as angiogenesis and immune responses.
Isosorbide mononitrate (ISMN) is a nitric oxide (NO) donor with cardioprotective activity. It induces relaxation of precontracted isolated rat mesenteric artery rings with and without endothelium (EC50s = 87 and 30.1 µM, respectively). ISMN (150 mg/kg) prevents increases in blood pressure and plasma levels of thromboxane A2 (TXA2), as well as reduces platelet aggregation in a rat model of hypertension induced by cyclosporin A (CsA;) when administered prior to CsA. However, ISMN exacerbates the CsA-induced cardiac phenotype in rats when administered seven weeks after initial CsA administration. ISMN (200 mg/kg) decreases aortic superoxide production, reduces intima-media thickness of the thoracic aorta, and improves endothelium-dependent vasorelaxation in a rabbit model of cholesterol-enriched diet-induced atherosclerosis. It also prolongs survival time of mice in a normobaric hypoxia test. Formulations containing ISMN have been used in the treatment of angina in patients with coronary artery disease. Isosorbide Mononitrate is the mononitrate salt form of isosorbide, an organic nitrate with vasodilator activity. Isosorbide mononitrate relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, isosorbide mononitrate relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05) Isosorbide mononitrate, also known as mononit or ismo, belongs to the class of organic compounds known as isosorbides. These are organic polycyclic compounds containing an isosorbide(1, 4-Dianhydrosorbitol) moiety, which consists of two -oxolan-3-ol rings. Isosorbide mononitrate is a drug which is used for the prevention of angina pectoris due to coronary artery disease and the treatment of acute and chronic angina pectoris, hypertension, and myocardial infarction. Isosorbide mononitrate exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Isosorbide mononitrate has been detected in multiple biofluids, such as urine and blood. Within the cell, isosorbide mononitrate is primarily located in the cytoplasm. Isosorbide mononitrate is a nitrate ester and a glucitol derivative. It has a role as a nitric oxide donor and a vasodilator agent.
KRP 927 is a thiazolidinedione dual agonist of PPARα and PPARγ (EC50s = 149 and 83 nM, respectively, in transactivation assays). It decreases hyperglycemia and hyperinsulinemia in ob/ob mice in a dose-dependent manner. KRP 927 (10 or 30 mg/kg) reduces serum total cholesterol and triglyceride levels in hamsters. KRP297, also known as MK-0767 and MK-767, is a PPAR agonist potentially for the treatment of type 2 diabetes and dyslipidemia. When administered to ob/ob mice, KRP-297 (0.3 to 10 mg/kg) decreased plasma glucose and insulin levels and improved the impaired insulin-stimulated 2DG uptake in soleus muscle in a dose-dependent manner. KRP-297 treatment is useful to prevent the development of diabetic syndromes in addition to ameliorating the impaired glucose transport in skeletal muscle.
Barogenin belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Barogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Barogenin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, barogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, barogenin can be found in alcoholic beverages and potato. This makes barogenin a potential biomarker for the consumption of these food products.
KRX-0402 (O6-benzyl guanine or O6-BG) is a small molecule that was specifically designed to block the DNA repair protein, MGMT. MGMT confers resistance to certain alkylating agents, such as temozolomide and BCNU, that are commonly used to treat brain cancer, melanoma and non-Hodgkin’s lymphoma. Recent research has shown that KRX-0402 can also potentiate the activity of other alkylating agents, such as cyclophosphamide, ifosphamide, cisplatinum and carboplatinum. These drugs are some of the most widely used chemotherapy drugs and are commonly used to treat breast cancer, non-small cell lung cancer and ovarian cancer. Accordingly, It is believed that KRX-0402 may have an important role in making cells more susceptible to the damaging effects of alkylating agents, and that KRX-0402 may have utility in the treatment of multiple forms of cancer. KRX-0402 is administered intravenously. To date, approximately 400 patients have received KRX-0402 in multiple clinical studies. Dose limiting toxicity for KRX-0402 in combination with chemotherapy was bone marrow suppression. KRX-0402 alone has no identified dose limiting toxicity. Two company-sponsored, Phase II clinical trials for KRX-0402 are ongoing.